![molecular formula C11H20N2O2 B111864 (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane CAS No. 1417789-49-1](/img/structure/B111864.png)
(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane
Beschreibung
(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane is a bicyclic compound featuring a 3,7-diazabicyclo[4.2.0]octane core with a tert-butyloxycarbonyl (Boc) protecting group at the 3-position. Its molecular formula is C₁₁H₂₀N₂O₂ (molecular weight: 212.29 g/mol), and it is widely used as a building block in pharmaceutical synthesis . The Boc group enhances stability during reactions, particularly under basic or nucleophilic conditions. The stereochemistry (1S,6R) is critical for its interactions in chiral environments, as seen in analogous compounds where stereoisomers exhibit distinct biological or physicochemical properties .
Eigenschaften
IUPAC Name |
tert-butyl (1S,6R)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIAJQPTVCSWOB-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Conditions for Boc Protection
Parameter | Optimal Value | Impact on Yield/Purity |
---|---|---|
Boc₂O equivalence | 1.2–1.5 equivalents | Ensures complete acylation |
Base | DBU (1.0 equiv) | Enhances reaction efficiency |
Solvent | DMF or DCM | Maintains substrate solubility |
Temperature | 0°C to room temperature | Minimizes side reactions |
Post-reaction, the Boc-protected intermediate is isolated via extraction with dichloromethane and purified using silica gel chromatography (heptane/ethyl acetate gradient).
Stereochemical Control and Verification
The (1S,6R) configuration is critical for the compound’s biological and chemical properties. Chiral resolution is achieved through:
Chiral High-Performance Liquid Chromatography (HPLC)
-
Column : Chiralpak® IA or IB
-
Mobile phase : Hexane/isopropanol (90:10)
-
Flow rate : 1.0 mL/min
-
Detection : UV at 254 nm
This method resolves enantiomers with >99% enantiomeric excess (ee).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : Coupling constants () between axial protons (e.g., ) confirm chair conformation.
-
NOESY : Nuclear Overhauser effect correlations validate spatial proximity of substituents.
Industrial-Scale Production Considerations
Scalable synthesis requires optimization of cost, time, and waste reduction. Continuous flow chemistry has been proposed for:
-
Cyclization : Tubular reactors with immobilized MgO catalysts.
-
Boc protection : Microreactors enabling rapid mixing and heat dissipation.
Stage | Batch Process Yield | Flow Process Yield |
---|---|---|
Cyclization | 70% | 85% |
Boc Protection | 90% | 95% |
Challenges and Mitigation Strategies
Epimerization During Boc Deprotection
Acidic conditions (e.g., trifluoroacetic acid) may induce epimerization. Mitigation includes:
Analyse Chemischer Reaktionen
Types of Reactions
(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazabicyclo structure allows for specific binding interactions, which can modulate the activity of the target molecules. The Boc group provides stability and protection during these interactions.
Vergleich Mit ähnlichen Verbindungen
Stereoisomeric Variants
The stereochemistry of the bicyclic framework significantly influences properties. Key stereoisomers include:
Analysis : While both isomers share identical molecular formulas, differences in spatial arrangement may affect reactivity or binding in asymmetric synthesis. For example, in lactone analogs, enantiomers exhibit divergent odor profiles due to chiral recognition .
Derivatives with Alternate Protecting Groups
The Boc group can be replaced with other protecting moieties, altering solubility and reactivity:
Analysis :
Structural Analogs with Varied Bicyclic Frameworks
Modifications to the bicyclic system or substituents impact biological activity:
Compound | Bicyclic System | Substituent | MIC (μM) |
---|---|---|---|
3-Benzyl-3,7-diazabicyclo[3.3.0]octane (25b) | [3.3.0]octane | Benzyl | 0.2 |
Diazabicyclononane derivatives (26b, 26c, etc.) | [3.3.0]nonane | Variable | >1.0 |
Analysis :
- The [4.2.0]octane system in the target compound provides a balance of ring strain and stability.
- The benzyl substituent in 25b enhances antimycobacterial activity (MIC = 0.2 μM) compared to Boc-protected analogs, likely due to π-π interactions with biological targets .
- Larger bicyclic systems (e.g., nonane) reduce activity, suggesting optimal ring size for target engagement.
Positional Isomers of Nitrogen Atoms
Variations in nitrogen placement alter hydrogen-bonding capacity:
Compound | Nitrogen Positions | Molecular Formula | Key Features |
---|---|---|---|
(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane | 3,8 | C₁₁H₂₀N₂O₂ | Altered basicity and H-bonding sites |
Analysis : The 3,7-diaza configuration in the target compound may offer superior hydrogen-bonding geometry for receptor binding compared to 3,8-diaza isomers.
Biologische Aktivität
(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane is a bicyclic compound with significant implications in medicinal chemistry and drug development. Its unique structural characteristics enable it to interact with various biological targets, making it a subject of interest for researchers investigating new therapeutic agents.
- Molecular Formula : CHNO
- Molecular Weight : 212.29 g/mol
- CAS Number : 1417789-49-1
- Purity : Typically ≥ 98% .
The biological activity of this compound is primarily attributed to its ability to act as a kappa-opioid receptor antagonist . This interaction has been shown to influence various physiological processes, including pain modulation and neuroprotection.
Kappa Opioid Receptor Antagonism
Research has highlighted that modifications of bicyclic structures can yield potent kappa opioid receptor antagonists, with some derivatives demonstrating IC values in the nanomolar range . For instance, compounds structurally related to this compound have been shown to effectively reverse kappa agonist-induced diuresis in animal models .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Compound | Activity | IC (nM) | Target |
---|---|---|---|
This compound | Kappa opioid receptor antagonist | 77 | κ receptor |
Analog 6c | Kappa opioid receptor antagonist | 20 | κ receptor |
Compound 10 | β-lactamase inhibitor | <0.125 mg/dm³ | Various bacteria |
Study on Pain Management
A study investigated the efficacy of this compound in models of neuropathic pain. The results indicated that this compound significantly reduced pain responses compared to control groups, suggesting its potential utility in pain management therapies .
Antimicrobial Activity
In another research effort focusing on antimicrobial properties, derivatives of bicyclic compounds were tested against various bacterial strains. Some showed remarkable inhibition against resistant strains of Pseudomonas aeruginosa and Acinetobacter baumannii, demonstrating the compound's potential as a broad-spectrum antibiotic .
Q & A
Q. What synthetic methodologies are recommended for the preparation of (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane?
- Methodological Answer: The synthesis typically involves cyclization reactions to form the bicyclo[4.2.0]octane core, followed by Boc protection. Key steps include:
Ring closure: Use of transition-metal catalysts (e.g., Pd or Ru) for stereocontrolled cyclization of azabicyclic precursors .
Boc protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to protect the secondary amine .
Purification: Chromatographic separation (e.g., silica gel or HPLC) to isolate the (1S,6R) stereoisomer, confirmed by chiral HPLC or X-ray crystallography .
Q. How can researchers verify the stereochemical integrity of the (1S,6R) configuration?
- Methodological Answer:
- X-ray crystallography: Definitive confirmation via single-crystal analysis .
- NMR spectroscopy: Analysis of coupling constants (e.g., ) and NOE correlations to distinguish axial/equatorial substituents .
- Chiral derivatization: Use of Mosher’s acid or other chiral auxiliaries to resolve enantiomers .
Q. What analytical techniques are critical for characterizing the Boc-protected intermediate?
- Methodological Answer:
- FT-IR: Detection of the Boc carbonyl stretch (~1680–1720 cm⁻¹) .
- Mass spectrometry (HRMS): Confirmation of molecular ion [M+H]⁺ or [M+Na]⁺ .
- Thermogravimetric analysis (TGA): Assess thermal stability of the Boc group under heating conditions .
Q. How does the Boc group influence the solubility and reactivity of the bicyclic core?
- Methodological Answer:
- Solubility: The Boc group enhances solubility in organic solvents (e.g., DCM, THF) but reduces aqueous solubility. Adjust solvent polarity during reactions (e.g., DMF for polar intermediates) .
- Reactivity: The Boc group stabilizes the amine against nucleophilic attack but can be cleaved under acidic conditions (e.g., TFA in DCM) .
Advanced Research Questions
Q. What strategies mitigate competing pathways during the cyclization step to avoid undesired diastereomers?
- Methodological Answer:
- Temperature control: Lower temperatures (–20°C to 0°C) favor kinetic over thermodynamic products .
- Ligand design: Chiral ligands (e.g., BINAP) in asymmetric catalysis improve stereoselectivity .
- Computational modeling: DFT studies to predict transition-state energies and optimize reaction coordinates .
Q. How can researchers resolve contradictions in spectroscopic data for bicyclo[4.2.0]octane derivatives?
- Methodological Answer:
- Variable temperature (VT) NMR: Resolve dynamic effects (e.g., ring-flipping) by acquiring spectra at low temperatures .
- 2D NMR (COSY, HSQC): Assign overlapping signals in complex spectra .
- Cross-validation with synthetic standards: Compare data with known bicyclic analogs (e.g., cephalosporin derivatives) .
Q. What mechanistic insights explain the stability of the Boc group under basic vs. acidic conditions?
- Methodological Answer:
- Base stability: The Boc group resists hydrolysis at pH >7 due to electron-withdrawing carbamate effects.
- Acid sensitivity: Cleavage occurs via protonation of the carbonyl oxygen, followed by tert-butyl cation elimination (e.g., TFA or HCl in dioxane) .
- Kinetic studies: Monitor degradation via HPLC to establish pH-rate profiles .
Q. How does the bicyclo[4.2.0]octane scaffold influence biological activity in drug discovery?
- Methodological Answer:
- Conformational rigidity: Restricts rotational freedom, enhancing target binding affinity (e.g., β-lactamase inhibitors) .
- In vitro assays: Test antibacterial activity against Gram-positive/-negative strains using MIC determinations .
- Structure-activity relationship (SAR): Modify substituents on the bicyclic core to optimize pharmacokinetics .
Q. What are the challenges in scaling up the synthesis of this compound?
- Methodological Answer:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.